molecular formula C12H19ClSi B1590351 4-Phenylbutyldimethylchlorosilane CAS No. 32328-67-9

4-Phenylbutyldimethylchlorosilane

Cat. No.: B1590351
CAS No.: 32328-67-9
M. Wt: 226.82 g/mol
InChI Key: SRTCQNMBBTZICB-UHFFFAOYSA-N
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Description

4-Phenylbutyldimethylchlorosilane is an organosilicon compound with the chemical formula C12H19ClSi. It is a member of the organochlorosilane family, characterized by the presence of a silicon atom bonded to organic groups and a chlorine atom. This compound is used as a chemical intermediate in various industrial and research applications due to its reactivity and ability to form stable bonds with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Phenylbutyldimethylchlorosilane typically involves the reaction of phenyl butyl chloride with magnesium to form the corresponding Grignard reagent. This Grignard reagent is then reacted with a silicon hydrogen compound to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Phenylbutyldimethylchlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenylbutyldimethylchlorosilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Phenylbutyldimethylchlorosilane involves its reactivity with nucleophiles and its ability to form stable bonds with other molecules. The silicon atom in the compound acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions. This reactivity is crucial for its applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylbutyldimethylchlorosilane is unique due to its specific structure, which combines a phenyl group, a butyl chain, and a chlorosilane moiety. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

chloro-dimethyl-(4-phenylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClSi/c1-14(2,13)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTCQNMBBTZICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535657
Record name Chloro(dimethyl)(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32328-67-9
Record name Chloro(dimethyl)(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenylbutyldimetylklorsilan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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